molecular formula C12H11ClN2O B13883472 2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine

2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine

Cat. No.: B13883472
M. Wt: 234.68 g/mol
InChI Key: VUGDFETWQWGUOG-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with a methoxymethyl-substituted pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)pyrimidine: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    5-(Methoxymethyl)pyrimidine: Lacks the 3-chlorophenyl group, which may influence its chemical properties and applications.

    2-Phenyl-5-(methoxymethyl)pyrimidine:

Uniqueness

2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine is unique due to the presence of both the 3-chlorophenyl and methoxymethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(methoxymethyl)pyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-16-8-9-6-14-12(15-7-9)10-3-2-4-11(13)5-10/h2-7H,8H2,1H3

InChI Key

VUGDFETWQWGUOG-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(N=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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